molecular formula C11H10ClFO B13336268 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one

Cat. No.: B13336268
M. Wt: 212.65 g/mol
InChI Key: ZPRSTCAHNBNETD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one can be compared with other similar compounds such as:

The unique combination of chlorine and fluorine atoms in this compound gives it distinct reactivity and selectivity, making it valuable for specific applications.

Properties

Molecular Formula

C11H10ClFO

Molecular Weight

212.65 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H10ClFO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2

InChI Key

ZPRSTCAHNBNETD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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